N-Methyl Florfenicol

Description

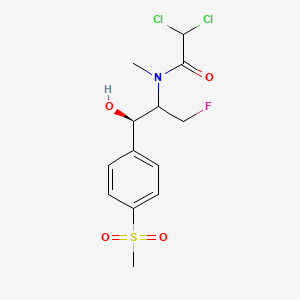

Structure

3D Structure

Properties

IUPAC Name |

2,2-dichloro-N-[(1R)-3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16Cl2FNO4S/c1-17(13(19)12(14)15)10(7-16)11(18)8-3-5-9(6-4-8)22(2,20)21/h3-6,10-12,18H,7H2,1-2H3/t10?,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXROSMHZVVOKBH-RRKGBCIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CF)C(C1=CC=C(C=C1)S(=O)(=O)C)O)C(=O)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C(CF)[C@@H](C1=CC=C(C=C1)S(=O)(=O)C)O)C(=O)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Cl2FNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101111891 | |

| Record name | Acetamide, 2,2-dichloro-N-[(2R)-1-(fluoromethyl)-2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl]-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101111891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1322625-61-5 | |

| Record name | Acetamide, 2,2-dichloro-N-[(2R)-1-(fluoromethyl)-2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl]-N-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1322625-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, 2,2-dichloro-N-[(2R)-1-(fluoromethyl)-2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl]-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101111891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Chemical Modification Studies of N Methyl Florfenicol

Advanced Methodologies for N-Methyl Florfenicol (B1672845) Synthesis

The introduction of a methyl group on the amide nitrogen of the florfenicol molecule requires synthetic strategies that are highly selective and efficient, preserving the critical stereochemistry of the parent compound.

Enantioselective Synthesis Approaches to N-Methyl Florfenicol Isomers

The core structure of florfenicol possesses two chiral centers, with the (1R, 2S) configuration being the active stereoisomer. nih.gov Consequently, any synthesis of this compound must begin with or generate this specific enantiomer. The primary approach to obtaining enantiomerically pure this compound is to start with enantiomerically pure florfenicol. Asymmetric synthesis routes to florfenicol itself have been well-established, often employing chiral catalysts or chemo-enzymatic methods to set the desired stereocenters early in the synthetic sequence. researchgate.netnih.govgoogle.com

A hypothetical enantioselective synthesis would therefore involve the N-methylation of enantiopure florfenicol as a late-stage step. The challenge lies in performing this methylation without causing racemization or epimerization at the adjacent stereocenters.

Development of Novel Catalytic Systems for this compound Production

The selective methylation of the secondary amide in florfenicol in the presence of other nucleophilic sites, such as the primary and secondary hydroxyl groups, is a significant chemical challenge. Novel catalytic systems are being explored to achieve high selectivity and yield. One potential approach involves the use of transition metal catalysts that can selectively activate the N-H bond of the amide. For instance, copper or palladium-based catalysts, in conjunction with specific ligands, could facilitate the methylation reaction under mild conditions.

Another avenue of research is the use of organocatalysts. Chiral amine-based catalysts could potentially be employed to mediate the N-methylation, offering a metal-free alternative. publishatcj.com The development of such catalytic systems is crucial for a more sustainable and efficient production of this compound.

Optimization of Reaction Conditions for Yield and Purity in this compound Synthesis

The optimization of reaction conditions is paramount for maximizing the yield and purity of this compound. Key parameters that require careful tuning include the choice of solvent, temperature, reaction time, and the nature of the methylating agent and base. researchgate.net

A systematic study of these parameters would be necessary to identify the optimal conditions. For example, a Design of Experiments (DoE) approach could be employed to efficiently screen a wide range of conditions and their interactions. nih.gov The table below illustrates a hypothetical optimization study for the N-methylation of florfenicol.

| Entry | Methylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| 1 | Methyl iodide | Sodium hydride | THF | 0 | 65 | 92 |

| 2 | Methyl iodide | Sodium hydride | DMF | 0 | 75 | 95 |

| 3 | Dimethyl sulfate | Potassium carbonate | Acetone | 25 | 50 | 88 |

| 4 | Diazomethane | - | Ether | 0 | 80 | 98 |

| 5 | Trimethylsilyldiazomethane | - | Methanol | 25 | 85 | 99 |

Derivatization Strategies for this compound Analogues

The structural modification of this compound opens up possibilities for creating analogues with potentially improved properties. These modifications can be targeted at various parts of the molecule.

Structural Modifications and Their Synthetic Feasibility

Several sites on the this compound molecule are amenable to structural modification. These include the p-methylsulfonylphenyl ring, the dichloroacetyl group, and the primary hydroxyl group.

Modification of the Aromatic Ring: The methylsulfonyl group can be replaced with other electron-withdrawing or electron-donating groups to study the effect on activity. For instance, nitro or cyano groups could be introduced, or alternatively, alkoxy or alkyl groups. The synthesis of these analogues would require starting from different substituted aromatic precursors early in the florfenicol synthesis.

Modification of the Dichloroacetyl Group: The dichloroacetyl moiety is crucial for the biological activity of florfenicol. However, replacing it with other haloacetyl groups (e.g., difluoroacetyl) or non-halogenated acyl groups could lead to analogues with a different activity spectrum or improved safety profile. These modifications can be achieved by reacting the amine precursor of this compound with the corresponding acylating agent. google.com

Modification of the Hydroxyl Groups: The primary and secondary hydroxyl groups can be esterified or etherified to create new derivatives. These reactions would need to be performed selectively, often requiring the use of protecting groups for one of the hydroxyls.

Novel Prodrug Design Principles for this compound

Prodrug design is a well-established strategy to improve the physicochemical and pharmacokinetic properties of a drug. nih.govnih.gov For this compound, the primary hydroxyl group is an ideal handle for creating ester prodrugs. justia.com

The design of novel prodrugs could involve the use of different promoieties to tune properties such as water solubility, lipophilicity, and the rate of in vivo hydrolysis. For example, esterification with amino acids could improve water solubility, while esterification with long-chain fatty acids could increase lipophilicity and prolong the duration of action.

The following table presents a hypothetical series of this compound ester prodrugs and their predicted properties.

| Prodrug | Promoietyl | Predicted Water Solubility | Predicted Lipophilicity (LogP) | Predicted Hydrolysis Rate |

|---|---|---|---|---|

| This compound Acetate | Acetyl | Moderate | Increased | Fast |

| This compound Glycinate | Glycyl | High | Decreased | Moderate |

| This compound Palmitate | Palmitoyl | Low | High | Slow |

| This compound Succinate | Succinyl | High | Decreased | Fast |

Molecular Mechanisms of Action of N Methyl Florfenicol

Investigation of Ribosomal Binding and Protein Synthesis Inhibition by N-Methyl Florfenicol (B1672845)

The primary antibacterial action of the amphenicol class, to which N-Methyl Florfenicol belongs, is the inhibition of protein synthesis in susceptible bacteria. mdpi.comchemicalbook.com This is achieved through specific binding to the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins.

Characterization of Specific Binding Sites on Bacterial Ribosomal Subunits

This compound, like its parent compound Florfenicol, is understood to target the 50S subunit of the bacterial 70S ribosome. nih.govnih.gov This interaction is highly specific and is a critical determinant of the compound's antibacterial activity. The binding site is located within the peptidyl transferase center (PTC) of the 23S rRNA component of the 50S subunit. nih.gov This region is a highly conserved and catalytically crucial area of the ribosome.

The interaction between Florfenicol and the 50S ribosomal subunit is a key aspect of its mechanism. nbinno.com The introduction of a fluorine atom in Florfenicol's structure, a feature shared by this compound, enhances its activity and reduces its susceptibility to bacterial deactivation compared to older phenicols like chloramphenicol (B1208). taylorandfrancis.com

Impact on Peptidyl Transferase Activity

By binding to the peptidyl transferase center, this compound effectively obstructs the enzymatic function of this ribosomal region. The primary role of the PTC is to catalyze the formation of peptide bonds between amino acids, a fundamental step in the elongation of the polypeptide chain. nih.govnih.gov

The binding of the antibiotic interferes with the correct positioning of the aminoacyl-tRNA in the A-site of the ribosome, thereby preventing the transfer of the growing peptide chain from the P-site tRNA to the A-site tRNA. nbinno.com This blockade of the peptidyl transferase step halts protein synthesis, leading to the cessation of bacterial growth and replication. nih.gov

Analysis of this compound's Interaction with Bacterial Cellular Components

The primary and most significant interaction of this compound within the bacterial cell is with the ribosomal subunits. nih.gov However, its effects can indirectly influence other cellular processes that are dependent on protein synthesis. For instance, the inhibition of essential enzyme production can disrupt various metabolic pathways.

Comparative Studies of this compound's Bacteriostatic and Bactericidal Mechanisms

Florfenicol is predominantly classified as a bacteriostatic antibiotic. mdpi.comnih.gov This means that at typical therapeutic concentrations, it inhibits the growth and reproduction of bacteria without directly killing them. mdpi.com The inhibition of protein synthesis effectively arrests the bacterial life cycle, allowing the host's immune system to clear the infection.

However, the distinction between bacteriostatic and bactericidal activity is not always absolute and can be concentration-dependent. Some research indicates that at concentrations significantly higher than the Minimum Inhibitory Concentration (MIC), Florfenicol can exhibit bactericidal (bacteria-killing) effects against certain pathogens. hipra.com The bactericidal action is still a consequence of ribosomal binding, but the complete and sustained shutdown of protein synthesis at higher concentrations can lead to cell death.

The following table presents Minimum Inhibitory Concentration (MIC) data for Florfenicol against various bacterial pathogens, which is indicative of its bacteriostatic efficacy. Data for this compound is not currently available.

| Bacterial Species | Florfenicol MIC Range (µg/mL) |

| Escherichia coli | 8 - 16 |

| Staphylococcus aureus | 8 - 16 |

| Salmonella cholerasuis | 4 |

| Proteus mirabilis | 8 |

Data sourced from a study on the in vitro activity of Florfenicol. researchgate.net

Another study provides further insight into the MIC values of Florfenicol against chloramphenicol-resistant and susceptible strains, highlighting its effectiveness.

| Bacterial Strain | Florfenicol MIC (µg/mL) |

| Florfenicol-susceptible E. coli | ≤8 |

| Florfenicol-resistant E. coli | ≥16 |

| Chloramphenicol-resistant E. coli | ≥32 |

Data from a study on chloramphenicol and florfenicol resistance in E. coli. nih.gov

Pharmacokinetic and Pharmacodynamic Research of N Methyl Florfenicol in Non Human Animal Models

Pharmacokinetic Modeling and Disposition in Veterinary Species

The pharmacokinetic behavior of N-Methyl Florfenicol (B1672845) varies significantly among different animal species and routes of administration, influenced by factors such as absorption rates, distribution patterns, and elimination pathways.

Absorption Characteristics and Bioavailability in Non-Human Animal Models

N-Methyl Florfenicol exhibits good bioavailability when administered parenterally and orally in several veterinary species.

Sheep: In sheep, IM administration of a formulation containing N-methyl-2-pyrrolidone at 20 mg/kg yielded a median Cmax of 3.76 μg/mL and a median AUC0-last of 24.88 μg•h/mL avma.org. SC administration at 40 mg/kg resulted in a median Cmax of 2.63 μg/mL and a median AUC0-last of 31.63 μg•h/mL avma.org.

Rabbits: Oral administration of this compound at 30 mg/kg in rabbits demonstrated a bioavailability of approximately 50.79%, with a Cmax of 15.14 μg/mL achieved at 2.01 hours researchgate.net. Intramuscular administration at the same dose resulted in higher bioavailability (88.25%) and a Cmax of 21.65 μg/mL at 0.5 hours researchgate.net.

Geese: Oral administration in geese at 30 mg/kg showed a high bioavailability of 83.15%, with a Cmax of 30.47 μg/mL and an AUC of 108.36 mg×h/L sci-hub.se.

Table 1: Selected Pharmacokinetic Parameters of this compound in Various Veterinary Species

| Species | Route of Administration | Dose (mg/kg) | Cmax (μg/mL) | Tmax (h) | AUC (μg·h/mL) | t1/2 (h) | Bioavailability (%) | Source |

| Cattle | IM | 20 | 3.2 | N/A | 101.5 | 24.5 | N/A | avzvet.ru |

| Cattle | SC | 40 | 2.7 | N/A | 194.5 | 103.8 | N/A | avzvet.ru |

| Sheep | IM | 20 | 3.76 (median) | 0.99 (median) | 24.88 (median) | 13.44 (median) | N/A | avma.org |

| Sheep | SC | 40 | 2.63 (median) | 16.60 (median) | 31.63 (median) | 12.48 (median) | N/A | avma.org |

| Rabbits | IM | 30 | 21.65 | 0.5 | N/A | 3.01 | 88.25 | researchgate.net |

| Rabbits | Oral | 30 | 15.14 | 2.01 | N/A | 2.57 | 50.79 | researchgate.net |

| Geese | Oral | 30 | 30.47 | N/A | 108.36 | 2.91 | 83.15 | sci-hub.se |

N/A indicates data not specified or not applicable in the provided snippets.

Tissue Distribution and Penetration Studies in Non-Human Animal Models

This compound demonstrates good tissue penetration, with concentrations varying across different organs and species. In comparative studies between sheep and rabbits after IM administration (20 mg/kg), this compound concentrations were generally higher in rabbits than in sheep across all analyzed tissues, with the kidney showing the highest concentrations in both species redalyc.org. The metabolite, florfenicol amine (FFC-a), also exhibited higher concentrations in rabbits compared to sheep, suggesting a greater metabolic conversion in rabbits redalyc.org. This compound is known to distribute widely into tissues and organs, including the lung, heart, pancreas, skeletal muscle, spleen, and synovial fluid, with particularly high concentrations observed in bile, kidney, small intestine, and urine upv.es. It also shows good penetration into cerebrospinal fluid (CSF) in calves, tear fluid in sheep, and synovial fluid in cattle avma.org.

Elimination Pathways and Excretion Kinetics in Non-Human Animal Models

The elimination half-life (t1/2) of this compound varies considerably depending on the species and route of administration.

Species Differences: After intravenous (IV) administration, sheep exhibited a longer elimination half-life compared to rabbits redalyc.org.

Route of Administration: In cattle, the elimination half-life after IM administration was 24.5 hours, whereas SC administration led to a significantly longer half-life of 103.8 hours avzvet.ru.

Species Specifics: In rabbits, the elimination half-life after IV administration was reported as 1.54 hours researchgate.net. Geese showed a short elimination half-life of approximately 2.91 hours after IV administration sci-hub.se. In camels, the half-life was approximately 138 minutes following IV administration camelsandcamelids.com.

This compound is metabolized in the liver, primarily by the cytochrome P450 (CYP450) system, with florfenicol amine (FFC-a) being the principal metabolite redalyc.org. The higher levels of FFC-a observed in rabbits compared to sheep suggest a more extensive metabolic process in rabbits redalyc.org.

Pharmacodynamic Characterization and PK/PD Indices in Non-Human Animal Models

The pharmacodynamic properties of this compound are characterized by its antimicrobial activity against veterinary pathogens and its time- or concentration-dependent killing kinetics.

Determination of Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs) against Veterinary Pathogens

This compound is effective against a broad range of bacterial pathogens commonly encountered in veterinary medicine, including Pasteurella spp., Staphylococcus aureus, Klebsiella pneumoniae, Escherichia coli, Ornithobacterium rhinotracheale, Mannheimia haemolytica, Salmonella typhi, and Streptococcus suis nih.govredalyc.org.

MIC Breakpoints: Established breakpoints for susceptibility include ≤ 2 μg/mL for M. haemolytica, P. multocida, and H. somni in cattle. In swine, breakpoints are ≤ 4 μg/mL for Salmonella enterica serotype Cholerasuis and ≤ 2 μg/mL for Streptococcus suis, Actinobacillus pleuropneumoniae, and Bordetella bronchiseptica avma.org.

Pathogen-Specific MICs: For P. multocida and M. haemolytica, average MICs in calf pneumonia strains were reported as 0.4 mg/L and 0.5 mg/L, respectively nih.gov. A target MIC of 1.0 μg/mL has been considered for effective treatment of ovine respiratory pathogens avma.organses.fr.

Table 2: Minimum Inhibitory Concentrations (MICs) of this compound Against Selected Veterinary Pathogens

| Pathogen | Test Medium | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) | Source |

| Pasteurella multocida | Mueller-Hinton Broth (MHB) | N/A | 0.4 | N/A | nih.gov |

| Mannheimia haemolytica | Mueller-Hinton Broth (MHB) | N/A | 0.5 | N/A | nih.gov |

| M. haemolytica, P. multocida | N/A | N/A | N/A | 1.0 | avma.organses.fr |

| Salmonella enterica ser. Cholerasuis | N/A | N/A | N/A | ≤ 4.0 | avma.org |

| Streptococcus suis | N/A | N/A | N/A | ≤ 2.0 | avma.org |

| Actinobacillus pleuropneumoniae | N/A | N/A | N/A | ≤ 2.0 | avma.org |

| Bordetella bronchiseptica | N/A | N/A | N/A | ≤ 2.0 | avma.org |

N/A indicates data not specified in the provided snippets.

Time-Dependent and Concentration-Dependent Antimicrobial Effects in Vitro and Ex Vivo

This compound exhibits time-dependent bacterial killing kinetics pubtexto.com. The area under the concentration-time curve divided by the minimum inhibitory concentration (AUC/MIC) is recognized as a critical pharmacokinetic/pharmacodynamic (PK/PD) parameter for predicting efficacy, particularly AUC0-24 h/MIC for P. multocida frontiersin.org.

PK/PD Indices for Efficacy: Studies suggest that a bactericidal effect against P. multocida in specific tissues can be achieved when the AUC0-24 h/MIC reaches values between 108.19 and 117.54 frontiersin.org. In calves, AUC24h/MIC values of 18.06 to 26.63 were associated with a bactericidal effect against M. haemolytica and P. multocida researchgate.net.

Compound Name Table

| Common Name | Scientific Name / Other Designations |

| This compound | Florfenicol (FFC) |

Molecular Basis of Antimicrobial Resistance to N Methyl Florfenicol

Identification and Characterization of Genetic Determinants Conferring Resistance to N-Methyl Florfenicol (B1672845)

Bacterial resistance to florfenicol and related amphenicols is often mediated by specific genes that can be acquired through horizontal gene transfer, typically located on mobile genetic elements like plasmids, or arise from chromosomal mutations.

Several genes have been identified that confer resistance to florfenicol, frequently found on plasmids, facilitating their rapid dissemination among bacterial populations.

floR Gene: This gene, belonging to the Major Facilitator Superfamily (MFS), encodes an efflux pump that actively transports amphenicols, including florfenicol and chloramphenicol (B1208), out of the bacterial cell, thereby reducing intracellular drug concentrations researchgate.netnih.govdefra.gov.ukdefra.gov.ukjfda-online.comfrontiersin.org. The floR gene was first identified on a transferable plasmid in Pasteurella piscicida and has since been found in various Gram-negative bacteria, often associated with mobile genetic elements nih.govjfda-online.com.

cfr Gene and Homologues: The cfr gene encodes a ribosomal RNA (rRNA) methyltransferase that methylates the universally conserved adenosine (B11128) residue A2503 in the 23S rRNA of the 50S ribosomal subunit biorxiv.orgnih.govelifesciences.orgsvedbergopen.comescholarship.orgnih.govopenagrar.deasm.org. This modification occurs within the peptidyl transferase center (PTC), a key site for antibiotic binding. The methylation by Cfr confers broad-spectrum resistance not only to phenicols (chloramphenicol, florfenicol) but also to lincosamides, oxazolidinones, pleuromutilins, and streptogramins A (PhLOPSA), among others biorxiv.orgelifesciences.orgsvedbergopen.comnih.govresearchgate.net. Homologues of cfr have also been identified, contributing to similar resistance phenotypes d-nb.info.

fexA Gene: This gene, also part of the MFS, encodes an efflux pump protein with 14 transmembrane domains that confers resistance to both chloramphenicol and florfenicol openagrar.deasm.orgfrontiersin.orgresearchgate.net. It is often found integrated into transposons like Tn558, particularly in staphylococci of animal origin openagrar.deasm.org.

Table 1: Plasmid-Mediated Resistance Genes Conferring Resistance to Florfenicol

| Gene Name | Mechanism Class | Primary Function | Location | Associated Antibiotic Class |

| floR | Efflux Pump | Efflux transporter (MFS) | Plasmid, Chromosome | Phenicols (Chloramphenicol, Florfenicol) |

| cfr | rRNA Methyltransferase | Methylates 23S rRNA at A2503 | Plasmid, Chromosome | Phenicols, Lincosamides, Oxazolidinones, Pleuromutilins, Streptogramin A (PhLOPSA) |

| fexA | Efflux Pump | Efflux transporter (MFS) | Plasmid (e.g., Tn558) | Phenicols (Chloramphenicol, Florfenicol) |

In addition to plasmid-borne genes, chromosomal mutations can also contribute to florfenicol resistance. These mutations can affect genes encoding efflux pump regulators or components of the ribosomal target site.

Mutations Affecting Efflux Pumps: Alterations in regulatory genes, such as acrR, emrR, and robA, have been implicated in the increased expression of multidrug efflux pump systems (e.g., AcrAB-TolC) in bacteria, leading to enhanced resistance to florfenicol and other antibiotics researchgate.netnih.gov. These mutations can disrupt the normal regulation of efflux pump activity, resulting in higher levels of drug extrusion researchgate.net.

Ribosomal Mutations: Mutations within the genes encoding ribosomal proteins or rRNA sequences that constitute the 50S ribosomal subunit can alter the antibiotic binding site, reducing the affinity of florfenicol for its target zellbio.eu. Such modifications can confer resistance by preventing the drug from inhibiting protein synthesis svedbergopen.comnih.gov.

Table 2: Chromosomal Mutations and Efflux Pump Systems in Florfenicol Resistance

| Mechanism/Gene | Type of Modification/System | Affected Component | Resulting Resistance Mechanism | Associated Antibiotic Class |

| acrB, acrR, emrR, robA | Chromosomal Mutations | Regulatory/Efflux pump genes | Upregulation of efflux pumps | Phenicols, other antibiotics |

| Ribosomal Subunit Mutation | Point Mutations | 50S ribosomal subunit | Altered drug binding site | Phenicols |

| Efflux Pump Systems | Active Transport | Membrane-bound transporters | Reduced intracellular accumulation | Phenicols, Multidrugs |

| Outer Membrane Permeability | Changes in porins/proteins | Outer membrane barrier | Reduced antibiotic uptake | Phenicols |

Mechanisms of Reduced Intracellular Accumulation of N-Methyl Florfenicol

Reduced intracellular accumulation of this compound can occur through two primary mechanisms: increased efflux of the drug from the cell or decreased influx due to changes in outer membrane permeability.

Efflux pumps are membrane-spanning protein complexes that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. Genes like floR and fexA encode efflux pumps that confer resistance to florfenicol by expelling it from the cytoplasm researchgate.netnih.govdefra.gov.ukdefra.gov.ukjfda-online.comopenagrar.deasm.orgfrontiersin.orgresearchgate.net. These pumps, often belonging to the Major Facilitator Superfamily (MFS) or Resistance-Nodulation-Division (RND) superfamily, contribute to multidrug resistance (MDR) by extruding various antimicrobial agents frontiersin.orgasm.org. The continuous presence of florfenicol can select for bacteria overexpressing these efflux systems, leading to higher levels of resistance nih.gov.

Table 3: Efflux Pump Systems Involved in Florfenicol Resistance

| Efflux Pump System | Gene(s) Involved | Mechanism Class | Substrates (Florfenicol-related) |

| MFS Transporters | floR, fexA | Major Facilitator Superfamily | Phenicols (Florfenicol, Chloramphenicol) |

| RND Transporters | e.g., AcrAB-TolC | Resistance-Nodulation-Division | Broad-spectrum, including phenicols |

For Gram-negative bacteria, the outer membrane acts as a significant barrier to antibiotic entry. Changes in the composition or structure of the outer membrane, such as alterations in porin proteins, can reduce the permeability of the cell to florfenicol, thereby limiting its access to intracellular targets nih.govfrontiersin.orgoup.com. This reduced influx contributes to resistance by lowering the effective intracellular concentration of the antibiotic.

Studies on Target Site Modifications and Enzymatic Inactivation of this compound

Resistance can also arise from direct modifications to the antibiotic's target site or through enzymatic processes that inactivate the drug.

Target Site Modifications: Florfenicol, like other amphenicols, targets the 50S ribosomal subunit, inhibiting bacterial protein synthesis nih.govzellbio.eumdpi.comncats.io. The most prominent target site modification mechanism conferring resistance to florfenicol is mediated by the cfr gene, which encodes an rRNA methyltransferase. This enzyme methylates the 23S rRNA at position A2503, creating a steric clash that prevents the binding of multiple classes of antibiotics, including florfenicol, to the ribosome biorxiv.orgnih.govelifesciences.orgsvedbergopen.comescholarship.orgnih.govopenagrar.deasm.org. Chromosomal mutations affecting ribosomal proteins or rRNA sequences can also alter the binding affinity of florfenicol svedbergopen.comzellbio.eunih.gov.

Enzymatic Inactivation: While florfenicol's structural modification (a fluorine atom at the C-3 position) makes it less susceptible to inactivation by chloramphenicol acetyltransferases (CATs) compared to chloramphenicol ncats.ioresearchgate.net, enzymatic inactivation mechanisms for florfenicol have also been identified. Notably, a hydrolase enzyme, EstDL136, has been identified and optimized for the cleavage and inactivation of florfenicol, offering a potential strategy for environmental remediation of antibiotic residues mdpi.comnih.gov. This represents a direct enzymatic breakdown of the antibiotic molecule.

Table 4: Target Site Modifications and Enzymatic Inactivation Mechanisms for Florfenicol

| Mechanism | Specific Target/Enzyme | Molecular Change | Gene/Enzyme Name | Impact on Antibiotic | Associated Antibiotic Class |

| Target Site Modification | 23S rRNA (A2503) | C-methylation | cfr | Steric clash with antibiotic binding | Phenicols, Lincosamides, Oxazolidinones, etc. |

| Target Site Modification | 50S Ribosomal Subunit | Mutation | Various (unspecified) | Altered drug binding | Phenicols |

| Enzymatic Inactivation | Hydrolase Activity | Hydrolysis of antibiotic | EstDL136 | Cleavage and inactivation of florfenicol | Florfenicol |

| Reduced Susceptibility | Acetyltransferase Enzymes | Structural modification of florfenicol | (Not gene-specific for florfenicol) | Prevents acetylation at C-3 hydroxyl group | Florfenicol (vs. Chloramphenicol) |

Compound List:

this compound

Florfenicol (FFC)

Chloramphenicol (Cm)

Thiamphenicol (B1682257) (TAP)

N-methyl pyrrolidone

Epidemiology and Dissemination of this compound Resistance Genes

The widespread use of florfenicol in animal husbandry has inadvertently selected for and promoted the prevalence of florfenicol-resistant bacteria and their associated resistance genes nih.govnih.gov. These resistance determinants are not confined to specific bacterial species or animal hosts, indicating a broad dissemination across agricultural environments. Understanding the epidemiological patterns and mechanisms of spread is crucial for developing strategies to mitigate this growing threat.

Horizontal Gene Transfer Mechanisms and Mobile Genetic Elements

Horizontal Gene Transfer (HGT) is a primary driver for the rapid dissemination of antibiotic resistance genes, including those conferring resistance to this compound. These genes are frequently located on mobile genetic elements (MGEs), which facilitate their movement between bacterial cells and even across species and genera nih.govfrontiersin.orgasm.orgnih.govfrontiersin.org.

Plasmids: Plasmids are key vehicles for the transfer of this compound resistance genes. The floR gene, the most commonly identified determinant of florfenicol resistance in Gram-negative bacteria, is frequently found on various types of plasmids, including IncA/C plasmids nih.govfrontiersin.orgnih.govasm.orgnih.govresearchgate.netd-nb.infonih.govnih.govresearchgate.netnih.gov. These plasmids can be conjugative or mobilizable, enabling efficient transfer between bacteria through cell-to-cell contact frontiersin.orgkhanacademy.org. Studies have identified plasmids carrying floR in Escherichia coli, Klebsiella pneumoniae, Pasteurella multocida, and Actinobacillus pleuropneumoniae isolated from diverse animal sources nih.govfrontiersin.orgnih.govnih.govresearchgate.netd-nb.infonih.govnih.govresearchgate.netnih.govoup.com.

Transposons: Transposons, often referred to as "jumping genes," also play a significant role in the mobility of resistance genes. The floR gene has been identified as part of novel transposons, such as TnfloR in E. coli, which consists of the floR gene, a putative regulatory gene, and a transposase gene asm.orgnih.gov. Furthermore, floR has been found associated with insertion sequences like IS91 and ISCR2, which can mediate its transposition to plasmids or chromosomes frontiersin.org. The fexA gene, another florfenicol resistance determinant, is known to be part of the nonconjugative transposon Tn558 asm.org. Transposons contribute to the enrichment of resistance genes by linking them between chromosomes, plasmids, and other mobile elements frontiersin.org.

Integrons: Integrons are genetic elements capable of capturing and expressing gene cassettes, frequently conferring antibiotic resistance. Class 1 integrons, in particular, are commonly associated with antibiotic resistance genes and are often found on conjugative transposons and plasmids, facilitating gene transfer nih.gov. While direct links between integrons and floR are less frequently cited than plasmids or transposons, floR has been identified within integron structures oup.com, suggesting its potential integration and spread via these elements.

Bacteriophages (Transduction): Bacteriophages, or phages, are viruses that infect bacteria and can mediate the transfer of bacterial genetic material, including antibiotic resistance genes, through a process called transduction khanacademy.orgfrontiersin.orgpreprints.orgmdpi.comwho.intnih.govfrontiersin.org. Phages can inadvertently package bacterial DNA, such as resistance genes, into their capsids and deliver them to new host cells. Studies have detected antibiotic resistance genes, including floR, within phage genomes and viromes, highlighting their role as vectors for resistance gene dissemination mdpi.comfrontiersin.org. This phage-mediated transfer is a significant contributor to the spread of resistance across bacterial populations in various environments, including those associated with food production preprints.orgmdpi.com.

Table 1: Major Florfenicol Resistance Genes and Associated Mobile Genetic Elements (MGEs)

| Resistance Gene | Primary MGE Association | Bacterial Hosts (Examples) | Key References |

| floR | Plasmids (e.g., IncA/C), Transposons (e.g., TnfloR), Integrons | Escherichia coli, Klebsiella pneumoniae, Pasteurella multocida, Salmonella spp. | nih.govfrontiersin.orgnih.govasm.orgnih.govresearchgate.netd-nb.infonih.govresearchgate.netnih.govnih.gov |

| fexA | Transposons (e.g., Tn558), Plasmids | Staphylococcus spp., Enterococcus spp. | asm.orgasm.orgmdpi.com |

| fexB | Plasmids | Enterococcus spp. | asm.orgbiorxiv.orgfrontiersin.org |

| cfr | Plasmids | Staphylococcus spp., Enterococcus spp. | nih.govfrontiersin.orgasm.orgasm.orgnih.gov |

| optrA | Plasmids | Enterococcus spp. | nih.govasm.orgfrontiersin.orgnih.gov |

Clonal Spread of Resistant Bacterial Strains in Animal Populations

In addition to the transfer of resistance genes via MGEs, the clonal spread of resistant bacterial strains also contributes significantly to the epidemiology of this compound resistance in animal populations. This involves the proliferation and dissemination of specific bacterial lineages that have acquired resistance determinants.

Prevalence in Animal Agriculture: Florfenicol-resistant bacteria, particularly E. coli strains carrying the floR gene, are widely detected in various animal species, including pigs, cattle, poultry, and fish nih.govnih.govfrontiersin.orgnih.govresearchgate.netnih.govnih.govnih.govbiorxiv.orgfrontiersin.orgnih.govnih.govfrontiersin.org. Studies have reported high prevalence rates of floR in isolates from these sources, with some studies indicating that over 90% of florfenicol-resistant Gram-negative bacilli harbored the floR gene nih.govfrontiersin.org. For instance, E. coli isolates from pigs frequently carry floR, and similar resistance patterns have been observed in A. pleuropneumoniae and P. multocida from swine farms nih.govresearchgate.net.

Evidence of Clonal Dissemination: Molecular typing techniques such as Pulsed-Field Gel Electrophoresis (PFGE) and Multilocus Sequence Typing (MLST) have provided evidence for clonal spread. For example, MLST analysis of E. coli strains resistant to florfenicol identified common sequence types (STs) belonging to clone complex 10 (CC10), suggesting the circulation of specific resistant clones within animal populations nih.govfrontiersin.org. Similarly, the presence of similar PFGE types among florfenicol-resistant A. pleuropneumoniae and P. multocida isolates from the same geographical regions indicates potential clonal expansion in pig farms nih.govresearchgate.net. However, it is important to note that in some cases, such as with Pasteurella multocida, plasmid transfer has been identified as a more significant driver of resistance spread than clonal dissemination oup.com.

Co-selection and Cross-Resistance: The use of this compound can also lead to the co-selection of resistance to other classes of antibiotics. This occurs when resistance genes for multiple drugs are located on the same MGE or when the selective pressure of one antibiotic favors the survival of bacteria resistant to other agents nih.govbiorxiv.org. For instance, florfenicol treatment has been shown to select for genes conferring resistance to aminoglycosides, beta-lactams, peptides, and sulfonamides biorxiv.org. This phenomenon complicates resistance management, as the use of one drug can inadvertently promote resistance to others, further exacerbating the multidrug resistance problem.

Table 2: Prevalence of Florfenicol Resistance Genes in Animal-Derived Bacteria

| Resistance Gene | Reported Prevalence (%) | Bacterial Species/Group (Examples) | Animal Source (Examples) | Key References |

| floR | 91.51% (of resistant isolates) | E. coli, Proteus spp. | Chickens, Geese, Pigs | nih.govfrontiersin.orgnih.gov |

| floR | 91.74% (of resistant isolates) | E. coli | Various animals | frontiersin.org |

| floR | 100% (of resistant isolates) | A. pleuropneumoniae, P. multocida | Pigs | nih.govresearchgate.net |

| floR | 36.7% (of isolates) | Proteus spp. (majority), Pseudomonas spp., Serratia spp. | Drinking water systems | nih.gov |

| floR | 17.9% (of MDR Enterobacterales) | E. coli | Companion animals | nih.gov |

| fexA | 72.7% (of resistant isolates) | Enterococcus spp. | Swine | asm.org |

| fexA | 10/11 (of resistant isolates) | Staphylococcus spp. | Animal sources | asm.org |

| cfr | 4.72% (of isolates) | P. vulgaris | Geese | nih.govfrontiersin.org |

| cfr | 1/11 (of resistant isolates) | Staphylococcus spp. | Animal sources | asm.org |

Compound List:

this compound

Florfenicol

Chloramphenicol

Thiamphenicol

Metabolic Pathways and Metabolite Analysis of N Methyl Florfenicol in Biological Systems

Identification and Structural Elucidation of N-Methyl Florfenicol (B1672845) Metabolites

There are no published studies that have identified or structurally elucidated the metabolites of N-Methyl Florfenicol in any biological system. The techniques typically used for such studies, including high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS), have been extensively applied to florfenicol and its metabolites, but not to this compound.

Characterization of Oxidative and Reductive Metabolic Pathways of this compound

Specific oxidative and reductive metabolic pathways for this compound have not been characterized. For florfenicol, oxidative and reductive processes are part of its biotransformation, but it is unknown how the N-methyl group on this compound would influence these pathways.

Influence of Host Metabolism on this compound Biotransformation Kinetics

Data on the biotransformation kinetics of this compound, including its rate of metabolism and the influence of host factors (e.g., species, age, health status) on these kinetics, are not available. Pharmacokinetic studies, which are essential for understanding absorption, distribution, metabolism, and excretion (ADME), have not been published for this compound.

Interactions with Host Microbiota and Metabolome

While the impact of florfenicol on the gut microbiota and the host metabolome has been a subject of research, no such studies have been conducted specifically with this compound.

Impact on the Composition and Diversity of Gut Microbiota

There is no research documenting the effects of this compound on the composition and diversity of gut microbiota.

Perturbations in Host Metabolic Pathways Resulting from this compound Exposure

Scientific investigations into how this compound exposure might perturb host metabolic pathways are absent from the current literature.

Advanced Analytical Methodologies for N Methyl Florfenicol Research

Development and Validation of Chromatographic Techniques for N-Methyl Florfenicol (B1672845) Quantification

Chromatographic techniques are fundamental for the selective and sensitive quantification of pharmaceutical compounds in various matrices. For Florfenicol, and by extension N-Methyl Florfenicol, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most powerful and widely employed methods.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC with ultraviolet (UV) detection is a robust and widely accessible technique for the quantification of Florfenicol. biomedres.us These methods are typically based on reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase.

The chromatographic separation is commonly achieved on a C18 column. biomedres.usnih.gov The mobile phase often consists of a mixture of acetonitrile (B52724) and water or a buffer solution, delivered in an isocratic or gradient elution mode to ensure optimal separation from matrix interferences. nih.govthieme-connect.com Detection is typically performed at a wavelength of around 223-225 nm, where the phenyl ring of the molecule exhibits strong absorbance. biomedres.usthieme-connect.com

Method validation for Florfenicol analysis demonstrates good linearity, with correlation coefficients (r²) greater than 0.995. biomedres.us The precision of these methods, expressed as relative standard deviation (RSD), is generally below 15%. nih.gov The limits of detection (LOD) and quantification (LOQ) are typically in the low mg/kg range in complex matrices like animal feed. researchgate.net

For this compound, one would anticipate a slightly shorter retention time compared to Florfenicol under identical reversed-phase conditions due to the slight increase in polarity from the secondary amine to a tertiary amine. The UV absorption spectrum is expected to be very similar, allowing for detection at a similar wavelength.

| Parameter | Typical Conditions for Florfenicol Analysis | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) | biomedres.us |

| Mobile Phase | Acetonitrile/Water mixture (e.g., 35:65, v/v) | thieme-connect.com |

| Flow Rate | 0.6 - 1.2 mL/min | nih.govthieme-connect.com |

| Detection Wavelength | 223 - 225 nm | biomedres.usthieme-connect.com |

| Linearity (r²) | > 0.999 | thieme-connect.com |

| Recovery | 80.6% to 105.3% | thieme-connect.com |

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

LC-MS/MS is the gold standard for the highly sensitive and specific quantification of Florfenicol and its metabolites, such as Florfenicol Amine. nih.govfrontiersin.org This technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. Electrospray ionization (ESI) is commonly used, operating in either positive or negative ion mode depending on the analyte and mobile phase composition. nih.govfrontiersin.org

For Florfenicol, analysis is often performed in negative ion mode, while its metabolite Florfenicol Amine is detected in positive ion mode. frontiersin.org Quantification is achieved using Multiple Reaction Monitoring (MRM), which involves monitoring specific precursor-to-product ion transitions, providing excellent selectivity and reducing matrix interference. frontiersin.org For this compound, the precursor ion would be its molecular ion [M-H]⁻ or [M+H]⁺, and the product ions would be specific fragments generated upon collision-induced dissociation. The addition of a methyl group would increase the mass of the precursor ion and likely alter the fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS) has also been reported for the analysis of Florfenicol, though it is less common than LC-MS/MS due to the need for derivatization to increase the volatility of the analyte. biomedres.us

| Parameter | Typical Conditions for Florfenicol Analysis | Reference |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), typically negative mode for Florfenicol | frontiersin.org |

| Precursor Ion [M-H]⁻ | m/z 356.0 | researchgate.net |

| Product Ions for MRM | m/z 336.0, 185.0 | researchgate.net |

| Internal Standard | Florfenicol-d3 | nih.gov |

| Linearity (r²) | > 0.99 | nih.gov |

| LOQ | Down to 0.01 mg/kg in tissues | nih.gov |

Optimization of Sample Preparation and Extraction Protocols from Biological Matrices (e.g., plasma, tissues)

The effective extraction of the target analyte from complex biological matrices is crucial for accurate quantification. Several methods have been optimized for Florfenicol, which would be applicable to this compound.

Liquid-Liquid Extraction (LLE): This is a common technique where the sample is extracted with an immiscible organic solvent, such as ethyl acetate. researchgate.netiaea.org After extraction, the organic layer is separated, evaporated, and the residue is reconstituted in the mobile phase for analysis.

Solid-Phase Extraction (SPE): SPE provides a more efficient cleanup than LLE. mdpi.com For Florfenicol, cartridges with mixed-mode or hydrophilic-lipophilic-balanced (HLB) sorbents are used to retain the analyte while interfering substances are washed away. nih.gov The analyte is then eluted with a small volume of an organic solvent.

Protein Precipitation: For plasma or serum samples, a simple and rapid method is protein precipitation using a solvent like acetonitrile. nih.gov This method effectively removes proteins that can interfere with the analysis and damage the chromatographic column.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, originally developed for pesticide analysis, has been adapted for veterinary drugs like Florfenicol. frontiersin.org It involves an initial extraction with an organic solvent followed by a cleanup step using dispersive SPE with sorbents like PSA and C18. researchgate.netfrontiersin.org

| Extraction Method | Principle | Typical Application for Florfenicol | Reference |

|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids. | Extraction from tissues using ethyl acetate. | iaea.org |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and eluted with a solvent. | Cleanup of extracts from meat and honey. | nih.gov |

| Protein Precipitation | Removal of proteins from biological fluids. | Extraction from serum and plasma using acetonitrile. | nih.gov |

| QuEChERS | Extraction followed by dispersive SPE cleanup. | Analysis in various animal tissues. | frontiersin.org |

Application of Spectroscopic and Spectrometric Techniques for this compound Characterization

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and confirmation of the identity of pharmaceutical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy provides detailed information about the molecular structure of a compound. thieme-connect.com For Florfenicol, 1H and 13C NMR spectra have been fully assigned using various 1D and 2D NMR techniques, including COSY, HSQC, and HMBC. thieme-connect.comthieme-connect.de

The 1H NMR spectrum of Florfenicol shows characteristic signals for the aromatic protons, the protons on the propanediol (B1597323) backbone, and the dichloroacetyl group. thieme-connect.de The presence of an N-methyl group in this compound would introduce a new singlet in the 1H NMR spectrum, likely in the range of 2.5-3.5 ppm. This additional signal and the disappearance of the N-H proton signal would be key indicators of successful N-methylation. In the 13C NMR spectrum, a new signal for the methyl carbon would also appear.

The chemical shifts in NMR are sensitive to the solvent used, which can be leveraged to resolve overlapping signals. thieme-connect.com Solvents like DMSO-d6 are commonly used for the analysis of Florfenicol. thieme-connect.comthieme-connect.de

Infrared (IR) Spectroscopy and Mass Spectrometry (MS) for Molecular Fingerprinting

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. The IR spectrum of Florfenicol exhibits characteristic absorption bands for the hydroxyl (-OH), amide (-NH and C=O), sulfone (S=O), and C-F groups. The spectrum of this compound would be very similar, with the most notable difference being the absence of the N-H stretching vibration, which is typically observed around 3300-3500 cm⁻¹ for secondary amides.

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which serves as a "molecular fingerprint". chemguide.co.uk Under electron ionization or electrospray ionization, the molecular ion of Florfenicol is formed, which then undergoes fragmentation to produce a series of characteristic product ions. researchgate.net For this compound, the molecular weight would be 14 mass units higher than that of Florfenicol. The fragmentation pattern would also be altered, with potential new fragmentation pathways involving the N-methyl group, such as the loss of a methyl radical. The accurate mass measurement from high-resolution mass spectrometry (HRMS) would be crucial for confirming the elemental composition of this compound. researchgate.net

Absence of a Dedicated Immunoassay for this compound Highlights a Gap in Current Analytical Methodologies

Despite the development of various analytical methods for the detection of florfenicol and its primary metabolite, florfenicol amine, a comprehensive review of current scientific literature reveals a notable absence of specifically developed immunoassays for the detection of this compound.

Extensive searches of scientific databases and publications have not yielded any studies detailing the synthesis of a specific hapten for this compound, the production of monoclonal or polyclonal antibodies against it, or the subsequent development of a dedicated immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a lateral flow assay.

The existing body of research on immunoassays for florfenicol residues predominantly focuses on the parent drug and florfenicol amine. These studies provide detailed methodologies for hapten synthesis, antibody production, and the validation of sensitive and specific detection methods for these two compounds. However, this compound is not mentioned as a target analyte in these studies, nor is there data available regarding the cross-reactivity of existing florfenicol or florfenicol amine antibodies with this compound.

This lack of specific immunoassays for this compound represents a significant gap in the analytical toolkit available for comprehensive residue monitoring. While chromatographic methods are capable of detecting a broader range of metabolites, immunoassays offer the advantages of high throughput, cost-effectiveness, and ease of use for rapid screening purposes.

The development of an immunoassay for this compound would theoretically follow established principles. This would involve the synthesis of an this compound hapten, which would then be conjugated to a carrier protein to elicit an immune response and produce specific antibodies. These antibodies would form the basis for developing a competitive immunoassay for the quantitative or qualitative detection of the target molecule.

Given the current state of research, there are no detailed research findings or data tables to present on the development of immunoassays specifically for this compound. The scientific community has, to date, prioritized the development of such methods for the parent compound and its more abundant metabolite, florfenicol amine. Future research may address this gap as the understanding of florfenicol metabolism and the importance of its various metabolites evolves.

Structure Activity Relationship Sar Studies of N Methyl Florfenicol and Its Analogues

Correlation of N-Methylation and Other Structural Modifications with Antimicrobial Potency

The antimicrobial potency of amphenicol antibiotics, including florfenicol (B1672845), is influenced by several key structural features. Florfenicol itself is a synthetic derivative of thiamphenicol (B1682257), characterized by a fluorine atom at the C-3 position, which replaces the hydroxyl group found in thiamphenicol and chloramphenicol (B1208). This fluorination is understood to enhance its antibacterial activity and improve its resistance to bacterial deactivation mechanisms, such as acetylation by chloramphenicol acetyltransferase ( taylorandfrancis.com, nih.gov, researchgate.net, nih.gov). The methylsulfonyl group contributes to structural stability and lipophilicity, aiding tissue penetration ( nih.gov, researchgate.net). The dichloroacetamide moiety is also crucial, potentially by preventing the formation of toxic nitroso metabolites ( nih.gov, researchgate.net).

Specific studies detailing the correlation of N-methylation or other modifications on the nitrogen atom of the dichloroacetamide group in N-Methyl Florfenicol with antimicrobial potency were not identified in the provided search results. While this compound is listed as a chemical compound ( beilstein-journals.org), comprehensive SAR data comparing its potency against florfenicol or other analogues with varying N-substitutions is not available in the retrieved literature. Therefore, no data tables illustrating these specific correlations can be generated based on the provided information.

Investigation of Stereochemical Influence on this compound's Biological Efficacy

For Florfenicol, it is well-established that the D-threo stereoisomer is the biologically active form ( taylorandfrancis.com, chemicalbook.com). This stereospecificity is common among amphenicol antibiotics, where the precise spatial arrangement of substituents around chiral centers is critical for binding to the bacterial ribosome and exerting antimicrobial effects. General principles suggest that stereoisomers can exhibit significantly different biological activities ( msd.com).

However, specific investigations into the stereochemistry of this compound and its influence on biological efficacy were not found within the provided search results. Without comparative studies on different stereoisomers of this compound, it is not possible to detail the stereochemical influence on its biological efficacy.

Computational Chemistry Approaches in this compound SAR Elucidation

Computational chemistry plays a vital role in modern drug discovery by aiding in the prediction of molecular properties and the elucidation of SAR ( msd.com, oncodesign-services.com). Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations are employed to understand how structural modifications affect biological activity and to guide the design of new compounds with improved efficacy and reduced toxicity ( msd.com, researchgate.net, oncodesign-services.com).

While computational studies have been conducted using Florfenicol as a base skeleton to design modified ligands with potentially better drug properties and binding affinities, targeting enzymes like chloramphenicol acetyltransferase ( frontiersin.org, researchgate.net), no specific computational SAR studies focused on this compound were identified in the provided literature. The application of these computational methods to systematically investigate the SAR of this compound or to predict the impact of N-methylation on its biological activity remains an area not covered by the retrieved search results.

Compound List:

this compound

Florfenicol

Thiamphenicol

Chloramphenicol

Future Research Perspectives and Emerging Areas Concerning N Methyl Florfenicol

Development of Novel Drug Delivery Systems for N-Methyl Florfenicol (B1672845)

Addressing the limitations of N-Methyl Florfenicol, such as its poor water solubility and the need for improved pharmacokinetic profiles, has spurred research into advanced drug delivery systems. Nanotechnology offers a significant opportunity to overcome these challenges.

Nanotechnology Applications: Studies are exploring the encapsulation of this compound within various nanocarriers, including polymeric nanoparticles (e.g., PLGA), solid lipid nanoparticles (SLNs), and albumin-based nanoparticles. These systems aim to improve bioavailability, achieve targeted delivery, and provide sustained release of the compound researchgate.netnih.govtheiet.org. For instance, bovine serum albumin (BSA) nanoparticles have demonstrated high incorporation efficiency and a sustained release profile, suggesting their potential for future drug delivery applications researchgate.net. Similarly, PLGA nanoparticles have shown promise in improving this compound's performance and overcoming its limitations, with research indicating a significant reduction in the minimum inhibitory concentration (MIC) required for efficacy when delivered via these nanoparticles nih.gov. Metal-organic frameworks (MOFs) incorporating this compound, such as those with gamma-cyclodextrin (B1674603) (γ-CD-MOF), have also been developed, showing sustained release and enhanced antibacterial activity compared to free this compound nih.gov.

Controlled-Release Formulations: The development of controlled-release formulations is a key area of research to ensure prolonged therapeutic effects and potentially reduce the frequency of administration. Alginate beads have been identified as a low-cost and effective method for oral controlled release, demonstrating sustained drug release over several hours upv.es. Hydrogels are also being investigated as a revolutionary drug delivery technology, capable of encapsulating this compound for targeted and slow release at intestinal infection sites, thereby enhancing its antibacterial activity dovepress.com. Advanced techniques like 3D printing are also being explored for creating novel drug delivery platforms that can precisely target specific areas of the gastrointestinal tract for controlled drug release mdpi.com.

Exploration of Potential Non-Antimicrobial Biological Activities of this compound

Beyond its primary role as an antibiotic, emerging research suggests that this compound may possess other significant biological activities.

Immunomodulatory Effects: Evidence indicates that this compound can modulate the host immune response. Studies have shown that it can reduce immune cell proliferation and cytokine production, suggesting potential anti-inflammatory properties nih.govmdpi.comnih.govresearchgate.net. Research in murine models of endotoxemia demonstrated that this compound significantly attenuated the production of pro-inflammatory cytokines like tumor necrosis factor (TNF) and interleukin-6 (IL-6) by blocking the NF-κB pathway, which in turn increased survival rates nih.govnih.gov. Furthermore, preliminary studies suggest that this compound might synergize with other compounds, such as Salvia miltiorrhiza polysaccharide (SMPs), to enhance immune responses in broilers, leading to improved growth performance and increased antibody titers researchgate.net.

Investigation of the Environmental Fate and Persistence of this compound and its Metabolites in Agri-Environmental Systems

Understanding the environmental behavior of this compound is crucial for assessing its ecological impact. Research is ongoing to elucidate its degradation pathways, persistence, and the activity of its metabolites in various environmental compartments, particularly within agri-environmental systems.

Environmental Fate and Degradation: this compound is known to degrade in soil, sediment, and water systems through various mechanisms, including biodegradation, hydrolysis, and photolysis veterinarypharmacon.comresearchgate.netnih.govnih.govnih.gov. Studies indicate that microbial communities play a significant role in its biodegradation researchgate.net. While photolysis can contribute to its degradation, indirect photolysis involving reactive oxygen species is considered more likely in aquatic environments nih.gov. Research using advanced techniques like stable-isotope assisted non-target screening has helped elucidate biodegradation pathways, identifying products from amide hydrolysis, dechlorination, and defluorination researchgate.netnih.gov. Importantly, some degradation products, such as monochloroflorfenicol and florfenicol amine, have been found to have little to no antimicrobial activity veterinarypharmacon.com. However, the persistence and potential biological activity of certain transformation products remain areas of investigation researchgate.netfrontiersin.org.

Persistence and Mobility: this compound exhibits low sorption characteristics to soil and sediment, classifying it as mobile to very mobile in soil-water matrices veterinarypharmacon.comfda.gov. Its metabolites are generally more water-soluble and less lipophilic than the parent compound, suggesting they are more likely to enter and remain in water systems rather than bioaccumulating in biota veterinarypharmacon.com. While this compound is not considered highly persistent due to its degradation in various environmental matrices, the continuous release from agricultural and aquaculture use can lead to its pseudo-persistence in the environment veterinarypharmacon.comnih.govacs.org. Studies have shown that high concentrations of this compound can alter water properties, leading to the accumulation of nitrate (B79036) and ammonium (B1175870) nitrogen and affecting microbial communities involved in processes like denitrification frontiersin.org.

Q & A

Q. How can Florfenicol be accurately quantified in biological samples using HPLC?

- Methodological Answer : To quantify Florfenicol via HPLC, prepare calibration standards (e.g., 0.1–25 µg/mL) and validate the method using recovery tests (92.3–98.1%) and a limit of quantification (LOQ) of 0.03 µg/g. Ensure the coefficient of determination (r²) exceeds 0.997 for linearity. Use statistical tools like ANOVA or Mann-Whitney U tests (for non-normal distributions) to compare pharmacokinetic data between administration routes (e.g., gavage vs. medicated feed) .

Q. What are the key considerations in designing pharmacokinetic studies for Florfenicol in aquatic species?

- Methodological Answer : Define experimental variables such as dosage (e.g., 15 mg/kg body weight), sample size (blocked by litter, weight, and sex), and disease models. Use longitudinal sampling to track plasma half-life (11–18 hours) and gastrointestinal drug concentrations. Ensure compliance with animal care protocols (e.g., Canadian Council on Animal Care guidelines) and employ rigorous statistical analysis (e.g., SPSS) to validate significance (p < 0.05) .

Q. What methodologies are recommended for detecting Florfenicol residues in animal-derived food products?

- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with external calibration for residue analysis in tissues like pork or bovine liver. Validate methods via spiked recovery tests (81.2–107%) and relative standard deviations (RSD ≤ 9%). For enantiomer separation, apply ultra-performance convergence chromatography (UPPCC) with solid-phase extraction (SPE) to distinguish (-)-Florfenicol from its (+)-enantiomer and metabolite Florfenicol amine .

Advanced Research Questions

Q. How does Florfenicol administration affect the gut microbiome and resistome in livestock?

- Methodological Answer : Conduct longitudinal fecal sampling in controlled trials to assess short- and long-term impacts. Analyze resistome shifts using metagenomics to identify co-selected resistance genes (e.g., fexA, floR, optrA) carried on mobile genetic elements (MGEs). Compare treated groups (e.g., piglets dosed at 15 mg/kg) with controls, and track microbial diversity via principal coordinate analysis (PCoA) .

Q. What advanced chromatographic techniques are used to resolve Florfenicol enantiomers and their metabolites?

- Methodological Answer : Employ chiral separation techniques like UPPCC with cellulose tris(3-chloro-4-methylphenylcarbamate) columns. Optimize mobile phases (e.g., CO₂/ethanol) and validate enantiomer-specific detection limits (e.g., 0.05 mg/kg for (-)-Florfenicol). Use SPE for sample cleanup to achieve recoveries >80% and RSDs <9% in complex matrices like pork .

Q. How can response surface methodology (RSM) optimize Florfenicol-related experimental parameters?

- Methodological Answer : Apply RSM to reduce experimental costs and iterations. Use central composite designs (CCD) to model interactions between variables (e.g., pH, temperature). Validate models via ANOVA and lack-of-fit tests. For example, optimize Florfenicol solubility by testing polymorphs (Form A vs. B) across solvents like methanol or acetonitrile .

Q. What thermodynamic models are applicable for studying Florfenicol polymorph solubility?

- Methodological Answer : Use the modified Apelblat equation, NRTL, and λh models to calculate solubility data for polymorphs. Confirm enantiotropy via differential scanning calorimetry (DSC) and dissolution thermodynamics (ΔH, ΔS, ΔG). For instance, Florfenicol Form B exhibits higher solubility than Form A in solvents like ethyl acetate .

Q. What molecular mechanisms contribute to Florfenicol resistance in bacterial populations?

- Methodological Answer : Investigate resistance mechanisms via genomic sequencing to identify ribosomal protection proteins (optrA, poxtA) and efflux pumps (fexB). Study horizontal gene transfer (HGT) facilitated by MGEs like plasmids. Use phenotypic assays (e.g., MIC testing) to correlate genotype with resistance profiles in gut bacteria post-treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.